molecular formula C17H20O4 B15390386 Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxo-2-phenylethyl)-, ethyl ester CAS No. 101747-07-3

Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxo-2-phenylethyl)-, ethyl ester

Cat. No.: B15390386
CAS No.: 101747-07-3
M. Wt: 288.34 g/mol
InChI Key: BBEAGMBSOVIUFF-UHFFFAOYSA-N
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Description

Properties

CAS No.

101747-07-3

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 2-oxo-1-phenacylcyclohexane-1-carboxylate

InChI

InChI=1S/C17H20O4/c1-2-21-16(20)17(11-7-6-10-15(17)19)12-14(18)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3

InChI Key

BBEAGMBSOVIUFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis Table

Property Target Compound Compound A (B2) Compound C Compound E
Molecular Formula C₉H₁₂O₃ C₂₇H₃₄BNO₅ C₁₄H₂₀O₅ C₉H₁₆O₂
Molecular Weight (g/mol) 168.19 463.37 268.31 156.22
Key Functional Groups 2 Oxo, ethyl ester, phenyl Boronate ester, benzoyloxy Cyclopentane, 3-oxocyclohexyl Ethyl ester
Boiling Point 379.20 K Not reported Not reported <300 K (estimated)
Applications Pharmaceutical intermediates Cross-coupling reactions Organic synthesis Flavoring agent

Research Findings and Implications

  • Reactivity : The target compound’s phenylethyl and oxo groups make it suitable for nucleophilic additions, whereas boronate-containing analogues (e.g., Compound A) are pivotal in cross-coupling chemistry .
  • Solubility: Polar substituents (e.g., cyano in Compound B) enhance aqueous solubility, while bicyclic systems (Compound D) may limit it due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Based on safety data sheets (SDS), researchers must avoid inhalation, skin/eye contact, and dust formation. Use NIOSH/EN 166-approved eye protection, gloves, and fume hoods. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Fire hazards include carbon oxides and nitrogen oxides; use water fog, dry powder, or CO₂ extinguishers .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer : Key techniques include:

  • NMR : For structural confirmation (e.g., cyclohexane ring substituents and ester groups).
  • IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester/ketone groups).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., C₁₃H₁₈O₄ has a theoretical MW of 250.28 g/mol).
    Refer to NIST data for benchmark spectra .

Q. How can chromatographic methods determine purity?

  • Answer : Use HPLC or GC with polar stationary phases (e.g., C18 columns) and UV detection at 210–260 nm for carbonyl absorption. Compare retention times against known standards. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can discrepancies in observed vs. expected NMR chemical shifts be resolved?

  • Answer : Variations may arise from solvent effects, tautomerism, or impurities. For example, cyclohexane ring conformers (chair vs. boat) shift proton environments. Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D NMR (COSY, HSQC) to assign signals accurately. Cross-validate with computational predictions (DFT) .

Q. What catalytic systems optimize the synthesis yield of this compound?

  • Answer : Iron(III) chloride hexahydrate (FeCl₃·6H₂O) efficiently catalyzes Michael additions for ketone-ester intermediates (yields ~85%). Alternative catalysts like Lewis acids (AlCl₃) or organocatalysts (proline derivatives) may reduce side reactions. Solvent-free conditions under nitrogen improve atom economy .

Q. How can computational modeling predict the compound’s stability and reactivity?

  • Answer : Molecular dynamics (MD) simulations assess conformational stability, while DFT calculations (B3LYP/6-31G*) evaluate frontier orbitals (HOMO/LUMO) for reactivity. Docking studies (AutoDock Vina) predict interactions with biological targets (e.g., antimicrobial enzymes) .

Notes on Contradictions

  • Safety Protocols : Some SDS lack data on chronic toxicity (e.g., carcinogenicity). Default to strict PPE and hazard mitigation as per OSHA/ACGIH guidelines .
  • Synthesis Yields : Catalyst efficiency varies; FeCl₃·6H₂O is preferred for cost and eco-friendliness, but may require post-reaction filtration to remove iron residues .

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